Aluminum triphosphate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

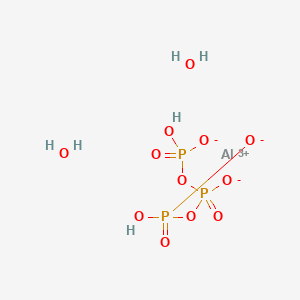

Aluminum triphosphate dihydrate is an inorganic compound with the chemical formula AlH2P3O10·2H2O. It is a white solid that is often used in various industrial and scientific applications due to its unique chemical properties. This compound is part of the broader family of aluminum phosphates, which are known for their stability and versatility in different chemical environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aluminum triphosphate dihydrate can be synthesized through a reaction between aluminum hydroxide (Al(OH)3) and phosphoric acid (H3PO4). The process involves controlling the molar ratio of phosphorus to aluminum within the range of 1.7 to 3.5:1. The reaction is typically carried out in an aqueous solution with a mass concentration of phosphoric acid below 85%. The mixture is stirred and maintained at a temperature of 75-100°C for 0.5-3 hours to form an intermediate compound, aluminum acid phosphate. This intermediate is then calcined at 250-350°C for 1-4 hours to obtain anhydrous aluminum dihydrogen tripolyphosphate .

Industrial Production Methods

The industrial production of this compound follows a similar process but is optimized for large-scale operations. The method is designed to be time and energy-efficient, reducing the discharge of acidic wastewater and improving the conversion rate. The final product is obtained through hydration, grinding, washing, filtering, drying, and pulverizing the anhydrous form .

Análisis De Reacciones Químicas

Types of Reactions

Aluminum triphosphate dihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is more stable in its oxidized form.

Substitution: The compound can undergo substitution reactions where phosphate groups are replaced by other anions or ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids like hydrochloric acid (HCl) and nitric acid (HNO3), as well as bases like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from reactions involving this compound include various polyphosphate salts, such as aluminum hexametaphosphate (Al2P6O18) and aluminum tetrametaphosphate (Al4(P4O12)3). These products are often used in specialized applications like fireproofing and glass manufacturing .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of aluminum triphosphate dihydrate involves its interaction with molecular targets and pathways in various systems. In biological systems, it can act as an adjuvant by enhancing the immune response through the formation of a depot at the injection site, which slowly releases the antigen and stimulates the immune system . In chemical reactions, its role as a catalyst involves facilitating the reaction by providing an active surface for the reactants to interact .

Comparación Con Compuestos Similares

Similar Compounds

Aluminum phosphate (AlPO4): Similar in structure but differs in its applications and reactivity.

Aluminum dihydrogenphosphate (Al(H2PO4)3): Another related compound that is used in fireproofing and as an ingredient in specialized glasses.

Uniqueness

Aluminum triphosphate dihydrate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to form stable polyphosphate salts and its high thermal stability set it apart from other aluminum phosphates .

Actividad Biológica

Aluminum triphosphate dihydrate (AlH₆O₁₂P₃) is a compound that has garnered attention in various fields, particularly due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its molecular formula AlH₆O₁₂P₃ and a molecular weight of approximately 270 g/mol. The compound exists as a dihydrate, meaning it incorporates water molecules into its structure, which can influence its solubility and reactivity in biological systems.

Biological Activity

1. Mechanisms of Action

Aluminum compounds, including this compound, are known to interact with biological systems in several ways:

- Inflammatory Response : Aluminum salts are recognized for their role as vaccine adjuvants. They enhance the immune response by inducing the NLRP3 inflammasome pathway, leading to the production of pro-inflammatory cytokines such as IL-1β and IL-18 . This mechanism is crucial for the effectiveness of certain vaccines.

- Toxicokinetics : The bioavailability of aluminum from various sources is relatively low, with oral absorption rates ranging from 0.1% to 0.3% . However, factors such as dietary components can significantly affect aluminum's bioavailability and subsequent toxicity.

- Neurotoxicity : Studies have suggested that aluminum exposure may be linked to neurodegenerative diseases such as Alzheimer's disease (AD). In vitro studies indicate that aluminum can promote the aggregation of β-amyloid peptides, potentially contributing to AD pathology .

2. Case Studies

Several studies have investigated the biological effects of aluminum compounds:

- Vaccine Adjuvant Studies : Research has shown that aluminum hydroxide, a related compound, effectively enhances antibody responses in vaccines. For instance, a study demonstrated that mice immunized with aluminum-adjuvanted vaccines exhibited significantly higher antibody titers compared to controls .

- Neurotoxicity Research : A study involving transgenic mice indicated that high dietary aluminum exposure resulted in increased levels of amyloid plaques, a hallmark of Alzheimer's disease . This suggests a potential link between aluminum exposure and neurodegenerative processes.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Propiedades

IUPAC Name |

aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H5O10P3.2H2O/c;1-11(2,3)9-13(7,8)10-12(4,5)6;;/h;(H,7,8)(H2,1,2,3)(H2,4,5,6);2*1H2/q+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOWDYGXIQFFID-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.OP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH6O12P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17375-35-8 |

Source

|

| Record name | Aluminum triphosphate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALUMINUM TRIPHOSPHATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18N3450I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.